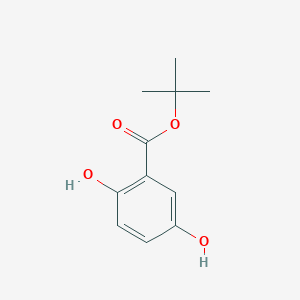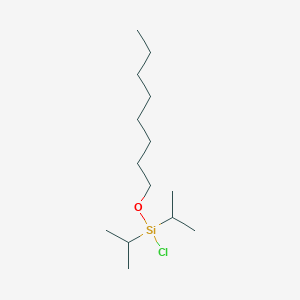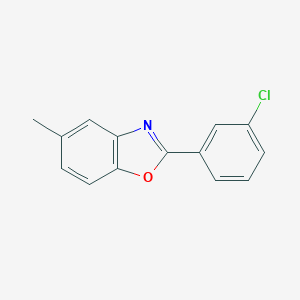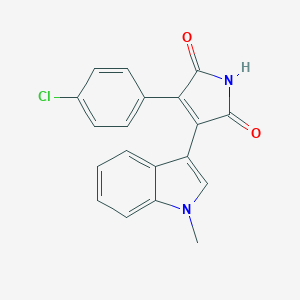
3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dione, also known as 4-chloro-N-methyl-3-phenyl-2-pyrrolidinone, is a compound belonging to the family of pyrrolidinones. It is a heterocyclic compound with a five-membered ring system composed of one nitrogen atom, four carbon atoms and one oxygen atom. It is a white crystalline solid with a melting point of 132-134 °C and a molecular weight of 229.7 g/mol. The compound has a variety of uses in scientific research, such as in the synthesis of pharmaceuticals and in the study of biochemical and physiological effects.
Applications De Recherche Scientifique
3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dioneethyl-3-phenyl-2-pyrrolidinone has a variety of uses in scientific research. It is used as an intermediate in the synthesis of a variety of pharmaceuticals, such as anticonvulsants, anti-anxiety agents, and anti-depressants. It is also used in the synthesis of other heterocyclic compounds, such as pyrrolidines, pyrrolizines, and pyrrolidinones. Additionally, it is used in the study of biochemical and physiological effects of various compounds.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dioneethyl-3-phenyl-2-pyrrolidinone is not fully understood. However, it is believed that the compound acts as an agonist at the serotonin 5-HT1A receptor. This receptor is involved in the regulation of anxiety and depression, and its activation by 3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dioneethyl-3-phenyl-2-pyrrolidinone may be responsible for its effects on these conditions.
Biochemical and Physiological Effects
3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dioneethyl-3-phenyl-2-pyrrolidinone has been studied for its effects on biochemical and physiological processes. Studies have shown that the compound has anxiolytic and antidepressant effects, as well as neuroprotective and neurogenic effects. Additionally, it has been shown to have anti-inflammatory and anti-oxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dioneethyl-3-phenyl-2-pyrrolidinone has several advantages for use in lab experiments. It is a relatively stable compound, with a melting point of 132-134 °C and a molecular weight of 229.7 g/mol. Additionally, it is easily synthesized from readily available starting materials. However, the compound does have some limitations for use in lab experiments. It is a relatively expensive compound, and its effects on biochemical and physiological processes are not fully understood.
Orientations Futures
There are several potential future directions for the study of 3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dioneethyl-3-phenyl-2-pyrrolidinone. Further research could be conducted to explore the effects of the compound on other biochemical and physiological processes. Additionally, the compound could be studied for its potential use in the treatment of other disorders, such as schizophrenia and bipolar disorder. Furthermore, research could be conducted to explore the potential of the compound as an anti-cancer agent. Finally, research could be conducted to explore the potential of the compound as a tool for drug delivery.
Méthodes De Synthèse
The synthesis of 3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dioneethyl-3-phenyl-2-pyrrolidinone can be achieved by a number of methods. One method involves the reaction of 4-chlorobenzaldehyde and dimethylformamide in the presence of a base such as sodium hydroxide. This reaction produces the desired compound in an overall yield of 85%. Another method involves the reaction of 4-chlorobenzaldehyde and ethyl formate in the presence of a base such as sodium hydroxide. This reaction produces the desired compound in an overall yield of 90%.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-4-(1-methylindol-3-yl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O2/c1-22-10-14(13-4-2-3-5-15(13)22)17-16(18(23)21-19(17)24)11-6-8-12(20)9-7-11/h2-10H,1H3,(H,21,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGVBRRKUKTEEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90416131 |
Source


|
| Record name | 3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90416131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dione | |
CAS RN |
125313-99-7 |
Source


|
| Record name | 3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90416131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

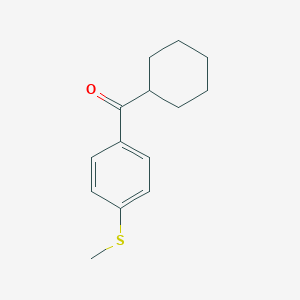

![5-Bromobenzo[d]isothiazole](/img/structure/B179808.png)


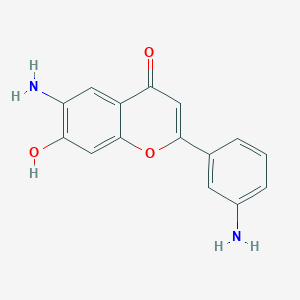
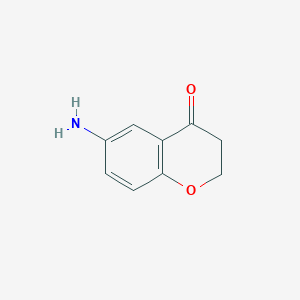
amine](/img/structure/B179824.png)
